2-methyl-4-(trifluoromethoxy)benzoyl Chloride

Description

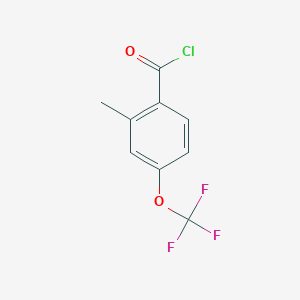

2-Methyl-4-(trifluoromethoxy)benzoyl chloride is a benzoyl chloride derivative featuring a methyl group at the ortho (2-) position and a trifluoromethoxy (OCF₃) group at the para (4-) position on the benzene ring. This compound is structurally characterized by its electron-withdrawing trifluoromethoxy group and electron-donating methyl substituent, which collectively influence its reactivity and physical properties.

Properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5-4-6(15-9(11,12)13)2-3-7(5)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUFFOSJJREPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-4-(trifluoromethoxy)benzoic acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound from its corresponding benzoic acid.

Amines and Alcohols: Used in substitution reactions to form amides and esters.

Major Products

Amides and Esters: Formed from substitution reactions with amines and alcohols.

2-Methyl-4-(trifluoromethoxy)benzoic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Agrochemicals: Used in the production of herbicides and pesticides.

Material Science: Employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural attributes of 2-methyl-4-(trifluoromethoxy)benzoyl chloride and related benzoyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Boiling Point (°C/mmHg) | CAS Number |

|---|---|---|---|---|---|

| 2-Methyl-4-(trifluoromethoxy)benzoyl chloride | C₉H₆ClF₃O₂ | 238.59* | 2-CH₃, 4-OCF₃ | Not reported | Not available |

| 4-(Trifluoromethoxy)benzoyl chloride | C₈H₄ClF₃O₂ | 224.56 | 4-OCF₃ | 90–92 (15 mmHg) | 36823-88-8 |

| 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | C₈H₃ClF₄O₂ | 242.55 | 2-F, 4-OCF₃ | Not reported | 166948-50-1 |

| 4-Chloro-2-(trifluoromethoxy)benzoyl chloride | C₈H₃Cl₂F₃O₂ | 259.01 | 4-Cl, 2-OCF₃ | Not reported | 1261779-42-3 |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 4-OCH₃ | Not reported | 100-07-2 |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.57 | 4-NO₂ | 154–156 (15 mmHg) | 122-04-3 |

| Benzoyl chloride | C₇H₅ClO | 140.57 | None | 197–199 (760 mmHg) | 98-88-4 |

*Calculated based on analogous structures.

Key Observations :

- Electron Effects : The trifluoromethoxy group (OCF₃) is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon compared to methoxy (OCH₃) or methyl (CH₃) substituents. This increases reactivity in nucleophilic acyl substitution reactions .

- Boiling Points : Higher molecular weight and polar substituents (e.g., OCF₃) generally elevate boiling points. For instance, 4-(trifluoromethoxy)benzoyl chloride boils at 90–92°C under reduced pressure (15 mmHg), whereas unsubstituted benzoyl chloride boils at 197–199°C at atmospheric pressure .

Pharmacological Relevance

In dopamine receptor ligand synthesis (), benzoyl chlorides with varied substituents yield compounds with distinct receptor selectivity. For instance, 4-methoxybenzoyl chloride-derived ligands exhibit different binding affinities compared to trifluoromethoxy-substituted analogs. The target compound’s unique substituent combination (2-CH₃, 4-OCF₃) could modulate selectivity for dopamine D2, D3, or D4 receptors, though specific data are unavailable .

Biological Activity

2-Methyl-4-(trifluoromethoxy)benzoyl chloride is an organic compound characterized by its unique trifluoromethoxy group, which enhances its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant research findings and data.

- Molecular Formula : C9H6ClF3O2

- Molar Mass : 238.59 g/mol

- Structure : The compound features a benzoyl chloride functional group, which is known for its electrophilic nature due to the carbonyl group and the leaving ability of the chloride ion.

Antimicrobial Activity

Research indicates that compounds similar to 2-methyl-4-(trifluoromethoxy)benzoyl chloride exhibit significant antimicrobial properties. For instance, benzoyl chlorides have been documented to possess antibacterial activity against various pathogens, including Gram-positive cocci and resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Antimicrobial Efficacy

Anticancer Properties

The anticancer potential of 2-methyl-4-(trifluoromethoxy)benzoyl chloride has been inferred from studies on structurally related compounds. For example, compounds with trifluoromethoxy groups have shown promising results in inhibiting cell proliferation and inducing cytotoxicity in cancer cell lines .

Case Study: In Vitro Effects

In a study involving a structurally similar compound, BPU (1-[3-(trifluoromethyl)benzyl]urea), significant inhibitory effects on MCF-7 breast cancer cells were observed. The IC50 value was found to be 8.47 µM, indicating strong anticancer activity. The study also noted alterations in cell cycle progression upon treatment with BPU, suggesting a mechanism of action that could be relevant for similar compounds like 2-methyl-4-(trifluoromethoxy)benzoyl chloride .

The biological activity of 2-methyl-4-(trifluoromethoxy)benzoyl chloride may be attributed to its ability to interact with various biological targets. The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of key metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(trifluoromethoxy)benzoyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically begins with the corresponding benzoic acid derivative (e.g., 2-methyl-4-(trifluoromethoxy)benzoic acid). Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) is commonly used to convert the carboxylic acid to the acyl chloride. Optimization involves controlling reaction temperature (60–80°C for SOCl₂), catalytic use of dimethylformamide (DMF) to accelerate the reaction, and purification via fractional distillation under reduced pressure (e.g., 15 mmHg for a boiling point of 90–92°C) . Residual moisture must be minimized to prevent hydrolysis.

Q. What analytical techniques are most effective for characterizing 2-methyl-4-(trifluoromethoxy)benzoyl chloride, and how does derivatization enhance detection in biological samples?

- Methodological Answer : Nuclear magnetic resonance (NMR) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are primary analytical tools. For polar metabolites in biological matrices (e.g., serum, CSF), benzoyl chloride derivatization improves sensitivity by reducing polarity and enhancing ionization efficiency. Derivatization conditions include pH 9–10 (using carbonate buffer), reaction time (20–30 minutes at 25°C), and stoichiometric excess of benzoyl chloride (3:1 molar ratio) .

Q. What are the critical safety considerations when handling 2-methyl-4-(trifluoromethoxy)benzoyl chloride, particularly regarding potential carcinogenic risks?

- Methodological Answer : Classified as a Group 2A carcinogen (probable human carcinogen), handling requires stringent precautions:

- Use fume hoods and impervious gloves (e.g., nitrile).

- Avoid skin/eye contact; wear tightly sealed goggles and protective clothing.

- Store in moisture-free, inert environments to prevent decomposition.

- Dispose of waste via neutralization with alkaline solutions (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and trifluoromethoxy groups influence the reactivity of 2-methyl-4-(trifluoromethoxy)benzoyl chloride in nucleophilic acyl substitution reactions?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. However, the methyl group at the 2-position introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Comparative studies with analogs (e.g., 4-(trifluoromethoxy)benzoyl chloride) show reduced reactivity in SN₂ mechanisms but enhanced stability in electrophilic aromatic substitution .

Q. What methodological approaches resolve contradictions in reported stability data of 2-methyl-4-(trifluoromethoxy)benzoyl chloride under varying storage conditions?

- Methodological Answer : Discrepancies arise from moisture exposure and temperature fluctuations. Controlled stability studies recommend:

- Storage under anhydrous argon at -20°C.

- Use of molecular sieves (3Å) to adsorb residual water.

- Regular NMR monitoring (e.g., ¹H and ¹⁹F) to detect hydrolysis byproducts (e.g., benzoic acid derivatives).

- Accelerated degradation studies (40–60°C) to model long-term stability .

Q. How can the reactivity of 2-methyl-4-(trifluoromethoxy)benzoyl chloride be modulated for selective amide bond formation in complex medicinal chemistry syntheses?

- Methodological Answer : Selective amidation requires:

- Coupling agents (e.g., HATU, DCC) to activate the acyl chloride for sterically hindered amines.

- Solvent optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.

- Temperature control (0–5°C) to reduce racemization in chiral amine substrates.

- Use of scavengers (e.g., polymer-bound dimethylaminopyridine) to sequester HCl byproducts .

Key Considerations for Experimental Design

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis.

- Analytical Workflow : Validate derivatization protocols with stable-isotope internal standards for quantification .

- Safety : Implement routine glove integrity checks and exposure monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.